molecular formula C16H18F2N4O B4919184 1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane

1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane

Numéro de catalogue: B4919184
Poids moléculaire: 320.34 g/mol
Clé InChI: OBFNKPQKHZHYCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane, also known as DFB-AZ, is a small molecule that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a triazole-containing azepane derivative that exhibits promising biological activities, making it a subject of interest for researchers in the field of drug discovery.

Mécanisme D'action

1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane exerts its biological activity through the inhibition of PARP. PARP is an enzyme that plays a critical role in DNA repair mechanisms. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. Inhibition of PARP prevents the repair of DNA damage, leading to cell death in cancer cells that are already under stress due to DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Furthermore, this compound has been found to enhance the cytotoxic effects of other chemotherapeutic agents, making it a potential candidate for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane is its potent inhibitory activity against PARP, which makes it a potential candidate for the development of PARP inhibitors as anticancer agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in laboratory experiments.

Orientations Futures

There are several future directions for the research on 1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the evaluation of the efficacy of this compound in combination with other chemotherapeutic agents in preclinical and clinical studies. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on DNA repair mechanisms and its potential for the development of new anticancer agents.

Méthodes De Synthèse

The synthesis of 1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane involves a multi-step process that starts with the preparation of 2,6-difluorobenzyl chloride, which is then reacted with sodium azide to form 2,6-difluorobenzyl azide. The azide is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is subsequently reacted with propargyl bromide to form the alkyne intermediate, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 4-azidobutyric acid to yield the final product, this compound.

Applications De Recherche Scientifique

1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This makes this compound a potential candidate for the development of PARP inhibitors as anticancer agents.

Propriétés

IUPAC Name

azepan-1-yl-[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O/c17-13-6-5-7-14(18)12(13)10-22-11-15(19-20-22)16(23)21-8-3-1-2-4-9-21/h5-7,11H,1-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFNKPQKHZHYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.